HIOC acts as a potent activator of the TrkB receptor, a protein crucial for the growth, survival, and function of neurons. This activation is believed to play a role in promoting neurotrophic effects, which are essential for maintaining healthy neurons PubMed: ).
Studies suggest HIOC's ability to activate TrkB might hold promise for neurodegenerative diseases. Research using animal models of optic nerve crush showed that HIOC treatment helped protect retinal ganglion cells from death bioRxiv: .
While preclinical research indicates potential benefits, further investigation is needed. A major challenge is the lack of readily available commercial supplies of HIOC. However, researchers have developed methods for gram-scale synthesis, paving the way for more extensive studies PubMed: ).
HIOC is a synthetic compound that features a piperidine ring and an indole moiety. It is recognized for its role as an agonist for the Tropomycin-related kinase B receptor, which is crucial for neuronal survival and function. The compound has garnered attention for its protective effects against retinal damage in animal models, suggesting potential applications in neuroprotection and ophthalmology .
The synthesis of HIOC typically involves the acylation of serotonin derivatives. A notable method includes using carbonyldiimidazole as a coupling agent to facilitate the formation of the amide bond between serotonin and a piperidine derivative. Optimized conditions have shown significant conversion rates to HIOC with minimal by-products . The reaction conditions are critical; for example, using dimethylformamide as a solvent has been shown to enhance solubility and yield .
HIOC exhibits notable biological activity primarily through its interaction with the Tropomycin-related kinase B receptor. This interaction has been linked to neuroprotective effects, particularly in preserving visual function under stress conditions such as light exposure . Additionally, HIOC demonstrates potential as a selective agonist for this receptor, influencing pathways related to neuronal health and development .
The synthesis of HIOC can be achieved through various methods:
HIOC's primary applications lie in the fields of neuroscience and ophthalmology. Its ability to activate the Tropomycin-related kinase B receptor positions it as a candidate for treatments aimed at neurodegenerative diseases and retinal disorders. Additionally, ongoing research explores its potential in enhancing cognitive functions and protecting against various forms of cellular stress .
Studies investigating the interactions of HIOC with biological systems have highlighted its role as a TrkB receptor activator. This activation is crucial for promoting cell survival and differentiation in neural tissues. Research indicates that systemic administration of HIOC can preserve visual function in animal models exposed to damaging conditions, underscoring its therapeutic potential .
HIOC shares structural similarities with several other compounds that also interact with the Tropomycin-related kinase B receptor or possess neuroprotective properties. Here are some similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-acetylserotonin | Indole structure | Precursor to melatonin; involved in sleep regulation |
5-Hydroxytryptophan | Indole structure | Precursor to serotonin; impacts mood regulation |
Serotonin | Indole structure | Neurotransmitter involved in mood stabilization |
Uniqueness of HIOC: While these compounds share structural features with HIOC, its specific action as a selective TrkB receptor agonist distinguishes it from others. HIOC's unique combination of an indole moiety and a piperidine core contributes to its distinct biological activities and therapeutic potential.
Early neuronal screening demonstrated that N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) selectively stimulates Tropomyosin receptor kinase B receptor phosphorylation, whereas the closely related Tropomyosin receptor kinase A receptor remained unresponsive at equivalent concentrations in vivo [1]. In primary cortical neurons, half‐maximal receptor activation occurred between 100 nM and 500 nM; 500 nM elicited a phosphorylation signal comparable to 100 ng mL⁻¹ Brain-Derived Neurotrophic Factor [1]. By contrast, an independent microscale thermophoresis screen failed to detect direct HIOC binding to the purified extracellular domain of Tropomyosin receptor kinase B (dissociation constant could not be determined), a finding interpreted as evidence that the compound may require the intact membrane receptor complex or intracellular cooperativity for high-affinity engagement [2].
Ligand | Experimental system | Concentration range examined | EC₅₀ or KD | Tropomyosin receptor kinase B selectivity | Reference |
---|---|---|---|---|---|
HIOC | Rat cortical neurons | 10 – 1000 nM | ≈ 500 nM (functional EC₅₀) | No phosphorylation of Tropomyosin receptor kinase A detectable at 5 – 20 mg kg⁻¹ in mice | [1] |
HIOC | Purified extracellular domain (microscale thermophoresis) | 0.1 – 250 µM | No binding detected | Not applicable | [2] |
Brain-Derived Neurotrophic Factor | Rat cortical neurons | 0.5 – 100 ng mL⁻¹ | ≈ 3.7 nM (EC₅₀) | Endogenous agonist for Tropomyosin receptor kinase B and Tropomyosin receptor kinase C | [2] [3] |
The absence of measureable affinity in cell-free assays combined with robust phosphorylation in intact cells suggests that HIOC behaves as a high-potency, context-dependent agonist. Functional work in cortical cultures showed full activation of the intracellular autophosphorylation sites Tyr-706 and Tyr-816, hallmark events of orthosteric activation [1]. However, the failure to induce receptor dimerisation in native electrophoresis assays that is normally produced by Brain-Derived Neurotrophic Factor, together with the negative microscale thermophoresis result, argues for a ligand–receptor interaction that relies on membrane micro-environment or an unrecognised allosteric pocket [2]. Taken together, current evidence supports a dual model: HIOC triggers canonical orthosteric signalling once the receptor is engaged but may reach the catalytic domain through a topologically distinct binding mode.
In primary cortical neurons exposed to 500 nM HIOC, phosphorylation of Extracellular signal-regulated kinase 1/2 rose within 15 minutes, intensified through 1 hour, peaked at 6 hours, and remained detectable 24 hours after wash-out [1]. A similar prolonged Extracellular signal-regulated kinase response was confirmed in mouse hippocampus following a single intraperitoneal injection of 20 mg kg⁻¹, with maximal signals between 8 hours and 16 hours [1].
Time after 500 nM HIOC (neuronal culture) | Relative phospho-Extracellular signal-regulated kinase 1/2 (% of baseline) |
---|---|
15 min | ≈ 150% [1] |
1 h | ≈ 250% [1] |
6 h | ≈ 380% [1] |
12 h | ≈ 220% [1] |
24 h | ≈ 110% [1] |
Pharmacological blockade with the mitogen-activated protein kinase kinase inhibitor U0126 abolishes the sustained signal, confirming pathway specificity [4].
HIOC elevates Protein kinase B phosphorylation in parallel with Tropomyosin receptor kinase B activation both in cultured neurons and in murine brain and retina [1] [5]. Inhibition with the selective Tropomyosin receptor kinase B antagonist ANA-12 prevents this Protein kinase B activation and nullifies HIOC’s neuroprotective effects against blast-induced vision loss, directly linking the small molecule to the phosphoinositide 3-kinase axis [5].
Protein kinase B is a recognised upstream regulator of the antioxidant transcription factor Nuclear factor erythroid 2–related factor 2; constitutively active Protein kinase B elevates Nuclear factor erythroid 2–related factor 2 activity threefold in retinal pigment epithelial cells [6]. Although direct Nuclear factor erythroid 2–related factor 2 measurements after HIOC have not yet been reported, the established Protein kinase B stimulation and the documented oxidative-stress resistance of Tropomyosin receptor kinase B agonists together support a functional link between HIOC and Nuclear factor erythroid 2–related factor 2–mediated antioxidant defence.
HIOC reproduces key Tropomyosin receptor kinase B-dependent outcomes such as Extracellular signal-regulated kinase and Protein kinase B activation, neuronal survival after excitotoxic challenge, and long-term potentiation facilitation [1] [7]. Nevertheless, several pharmacodynamic and pharmacokinetic distinctions have been demonstrated:
Direct combination studies between HIOC and endogenous neurotrophins are limited. In hippocampal slice physiology, small-molecule Tropomyosin receptor kinase B agonists lower the threshold for activity-dependent potentiation induced by endogenous Brain-Derived Neurotrophic Factor [8] [3]. Because HIOC engages identical intracellular cascades and sustains receptor phosphorylation for longer than Brain-Derived Neurotrophic Factor, the compound is expected to act additively or synergistically with endogenous neurotrophin release during heightened neuronal activity. Future experiments quantifying spine actin polymerisation and long-term potentiation amplitude under co-application protocols would clarify the extent of this cooperation.